molecular formula C25H34ClNO B14002043 6-(Azepan-1-yl)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride CAS No. 7504-50-9

6-(Azepan-1-yl)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride

Cat. No.: B14002043
CAS No.: 7504-50-9
M. Wt: 400.0 g/mol
InChI Key: XXTOEVTXDVDNTN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azepan-1-yl)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the azepane ring through cyclization reactions, followed by the introduction of the diphenylhexanone moiety. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, yield, and purity, often using automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Azepan-1-yl)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-(Azepan-1-yl)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Azepan-1-yl)-2-phenylethanone
  • 6-(Azepan-1-yl)pyridin-3-amine
  • 1-(Azepan-1-yl)-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone

Uniqueness

6-(Azepan-1-yl)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride is unique due to its specific structural features, including the combination of an azepane ring and a diphenylhexanone moiety. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

CAS No.

7504-50-9

Molecular Formula

C25H34ClNO

Molecular Weight

400.0 g/mol

IUPAC Name

6-(azepan-1-yl)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride

InChI

InChI=1S/C25H33NO.ClH/c1-3-24(27)25(22-14-8-6-9-15-22,23-16-10-7-11-17-23)21(2)20-26-18-12-4-5-13-19-26;/h6-11,14-17,21H,3-5,12-13,18-20H2,1-2H3;1H

InChI Key

XXTOEVTXDVDNTN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN3CCCCCC3.Cl

Origin of Product

United States

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